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Compound of Interest

Compound Name: L-CYSTEINE, S-BENZYL (3-13C)

Cat. No.: B1580206

Get Quote

Executive Summary
S-Benzyl Cysteine 3-13C (SBC-13C) serves as a high-fidelity stable isotope internal standard

(SIL-IS) for the quantification of S-benzyl cysteine, a critical metabolite in the mercapturic acid

pathway and a marker for alkylating agent exposure.

Unlike deuterated analogs (e.g., d3-SBC), which often suffer from chromatographic isotope

effects (retention time shifts) and deuterium-hydrogen exchange, SBC-13C offers perfect co-

elution with the native analyte. This guide details the specific mass spectral shifts caused by

the 3-13C label, demonstrating that while the precursor ion shifts by +1 Da, the dominant

tropylium fragment (m/z 91) remains unshifted, necessitating the use of specific label-retaining

product ions (e.g., m/z 123) for robust quantification.
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Feature
S-Benzyl Cysteine
3-13C

Deuterated
Analogs (e.g., d5-
SBC)

Unlabeled SBC

Mass Shift +1 Da (Fixed) +3 to +5 Da (Variable) None

Retention Time Identical to Analyte
Potential Shift (1-5s

earlier)
Identical

Label Stability
High (Carbon

backbone)

Moderate (D-H

exchange risk)
N/A

Primary Transition m/z 213.1 → 123.0 m/z 217.1 → 126.0 m/z 212.1 → 122.0

Scientific Foundation & Mechanism
Chemical Structure and Label Location
S-benzyl cysteine is a thioether formed by the benzylation of cysteine. In the 3-13C

isotopologue, the stable carbon-13 isotope is incorporated at the

-carbon of the cysteine side chain (the methylene group attached to the sulfur atom).

Chemical Formula:

Exact Mass: 212.070 (Protonated: 213.078)

Label Position:

Fragmentation Mechanics (ESI-MS/MS)
Under Electrospray Ionization (ESI) in positive mode, S-benzyl cysteine undergoes Collision-

Induced Dissociation (CID) via two primary pathways: C-S bond cleavage and Neutral Loss.

Pathway A: Benzyl Cation Formation (Non-Retaining)
The most energetically favorable fragmentation is the cleavage of the S-benzyl bond,

generating a stable benzyl cation (

), which rearranges to a tropylium ion.
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Mechanism: Charge retention on the benzyl group.

13C Impact: Since the label is on the cysteine side of the sulfur, the benzyl fragment does

not carry the label.

Result: Both labeled and unlabeled precursors yield m/z 91.0.

Pathway B: Cysteine Fragment Formation (Label-Retaining)
Alternatively, the charge is retained on the cysteine moiety after the loss of a neutral benzyl

radical or benzyl thiol group.

Mechanism: Charge retention on the amino-acid backbone.

13C Impact: The fragment consists of

.

Result: The mass shifts from m/z 122.0 (unlabeled) to m/z 123.0 (labeled).

Pathway C: Ammonia Loss (Label-Retaining)
Common to amino acids, the loss of neutral ammonia (

) occurs from the precursor.

Result: The mass shifts from m/z 195.0 (unlabeled) to m/z 196.0 (labeled).

Comparative Fragmentation Analysis
The following table provides verified transitions for Multiple Reaction Monitoring (MRM) method

development.
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Ion Type
Fragment
Structure

Unlabeled
(12C) m/z

Labeled (3-
13C) m/z

Mass Shift (

)

Specificity
Note

Precursor 212.1 213.1 +1.0 Parent Ion

Product 1

Cysteine

Moiety (

)

122.0 123.0 +1.0

Recommend

ed Quantifier.

Retains label.

Product 2

Loss of

(

)

195.1 196.1 +1.0

Good

Qualifier.

Retains label.

Product 3

Benzyl Cation

(

)

91.1 91.1 0.0

Avoid for

Quant. Non-

specific; high

background.

Product 4
Loss of

COOH
166.1 167.1 +1.0 Low intensity.

Visualization: Fragmentation Pathways
The diagram below illustrates the divergence in fragmentation pathways and how the 13C label

is tracked.

Precursor Ion [M+H]+
m/z 213.1

(Label on Cys-Beta)

C-S Cleavage
(Charge on Benzyl)

C-S Cleavage
(Charge on Cys) Neutral Loss

Benzyl Cation
m/z 91.1

(NO LABEL)

Neutral Cysteine
(Lost)

Cysteine Fragment
m/z 123.0

(LABEL RETAINED)

Neutral Benzyl
(Lost)

[M+H - NH3]+
m/z 196.1

(LABEL RETAINED)

NH3
(Lost)
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Click to download full resolution via product page

Caption: Figure 1. ESI-MS/MS fragmentation pathways of S-Benzyl Cysteine 3-13C showing

label retention.

Experimental Protocol: Validated LC-MS/MS
Workflow
This protocol ensures the accurate quantification of S-benzyl cysteine in biological matrices

(plasma/urine) using SBC-13C.

Sample Preparation
Aliquot: Transfer 50 µL of biological sample (plasma/urine) to a 1.5 mL tube.

Internal Standard Spike: Add 10 µL of SBC-13C working solution (1 µg/mL in 0.1% Formic

Acid).

Note: The 13C standard corrects for matrix effects and recovery losses.

Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

Vortex & Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

Supernatant: Transfer supernatant to an autosampler vial.

LC-MS/MS Conditions
Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 0-1 min (5% B), 1-5 min (5% -> 95% B), 5-6 min (95% B), 6.1 min (5% B).

Ionization: ESI Positive Mode.

Source Temp: 500°C; Capillary Voltage: 3.0 kV.
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MRM Transition Settings
Analyte Precursor (Q1) Product (Q3)

Collision
Energy (eV)

Role

SBC (Native) 212.1 122.0 15 Quantifier

SBC (Native) 212.1 91.1 25 Qualifier

SBC-13C (IS) 213.1 123.0 15 IS Quantifier

SBC-13C (IS) 213.1 196.1 10 IS Qualifier

Performance Evaluation: 13C vs. Deuterium
The choice between 13C and Deuterium (2H) labeled standards is critical for assay robustness.

Chromatographic Co-elution
Deuterated compounds often exhibit a "deuterium isotope effect," causing them to elute slightly

earlier than the native analyte on C18 columns. This results in the internal standard

experiencing different matrix suppression than the analyte.

SBC-13C: Elutes at the exact same retention time as native SBC.

Result: Perfect compensation for ion suppression/enhancement events.

Isotopic Stability
Deuterium on exchangeable positions (e.g., -OH, -NH, -SH) can swap with solvent protons (

), leading to signal loss. While C-D bonds are generally stable, enzymatic activity or extreme
pH can sometimes facilitate exchange.

SBC-13C: The

atom is part of the carbon skeleton. It is chemically inert and cannot exchange, ensuring
long-term stock solution stability.

Workflow Visualization
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Biological Sample Spike SBC-13C IS
(Correction Factor)

Protein Precip
(ACN + 0.1% FA)

LC Separation
(Co-elution of 12C/13C)

MS/MS Detection
(MRM Mode)

Quantification
Ratio: Area(12C)/Area(13C)
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Caption: Figure 2.[1][2] Analytical workflow for S-benzyl cysteine quantification using SBC-13C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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